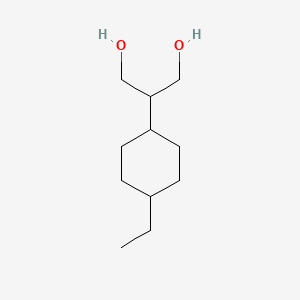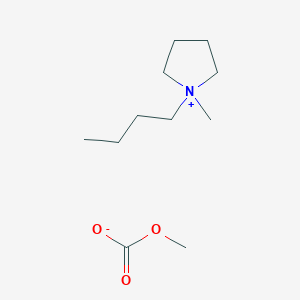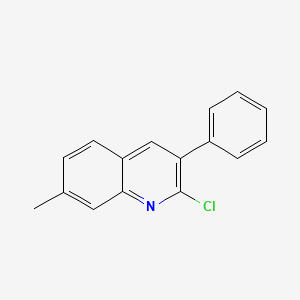
2-Chloro-7-methyl-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methyl-3-phenylquinoline is a biochemical used for proteomics research . It has a molecular formula of C16H12ClN and a molecular weight of 253.73 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Chloro-7-methyl-3-phenylquinoline, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methyl-3-phenylquinoline is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a chloro group (Cl), a methyl group (CH3), and a phenyl group (C6H5) attached to the quinoline core .Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed, may cause long-lasting harmful effects to aquatic life, and may cause serious eye damage .
Direcciones Futuras
While specific future directions for 2-Chloro-7-methyl-3-phenylquinoline are not mentioned in the literature, quinoline derivatives are a subject of ongoing research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new therapeutic applications .
Propiedades
Número CAS |
73863-47-5 |
|---|---|
Nombre del producto |
2-Chloro-7-methyl-3-phenylquinoline |
Fórmula molecular |
C16H12ClN |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-chloro-7-methyl-3-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(17)18-15(13)9-11/h2-10H,1H3 |
Clave InChI |
UXEPEEALYXYHAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



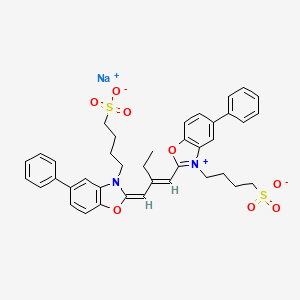



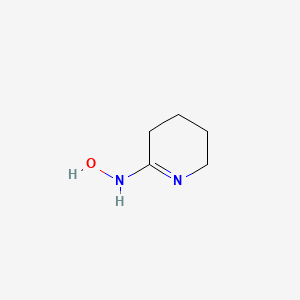
![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)




![2-[(2-methylphenyl)methyl]propanedioic Acid](/img/structure/B8270566.png)

